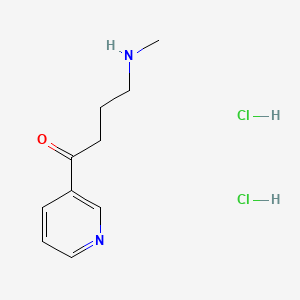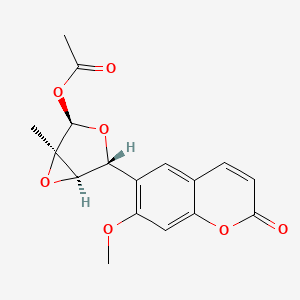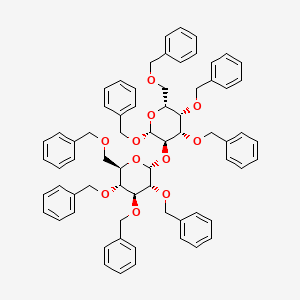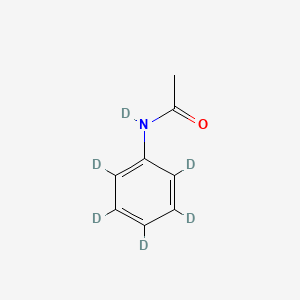
Acetanilide-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetanilide-d6 (also known as N-acetyl-d6-aniline) is an isotopically labeled compound with potential applications in a variety of scientific research areas. It is a derivative of the parent compound acetanilide, and is used to study the effects of isotope labeling on the properties of molecules. In addition, it has been used in a variety of experiments related to drug metabolism, protein-ligand binding, and metabolic pathways.
科学的研究の応用
Synthesis of Acetanilide from Aniline
Acetanilide-d6 can be synthesized from aniline using a magnesium sulphate-glacial acetic acid system . This method is eco-friendly, inexpensive, and avoids the use of toxic acetic anhydride . It’s a simple and fast process that aligns with the principles of green chemistry .
Catalyst for Acetylation Reactions
The synthesis method mentioned above can be used for the acetylation of primary and secondary amines . Acetylation is a simple nucleophilic acyl substitution reaction, which is conventionally carried out in the presence of an acidic or basic catalyst . This reaction finds extensive use in chemistry labs at undergraduate, post-graduate, research, and industrial scale for protection of amino and hydroxy groups in a multistep synthesis of polyfunctional compounds .
Therapeutic Action
Acetanilide-d6, also known as Antifebrin, has been studied for its physiological and therapeutic action . It has been used in a number of fevers, in doses of from four to fifteen grains . It has been found to be more active if given but once or twice in twenty-four hours, as the system becomes accustomed to its presence if given more frequently .
Nerve Tonic and Sedative
Apart from its antithermic properties, Acetanilide-d6 also possesses valuable properties as a nerve tonic and sedative . It has been used in non-febrile diseases, especially in locomotor ataxia for the lightning pains .
Treatment of Facial Neuralgia
Acetanilide-d6 has been used successfully in the treatment of facial neuralgia . It has been reported to have antiseptic properties .
Herbicide Reactivity Study
Acetanilide-d6 has been used in studies to assess the reactivity of acetanilide herbicides . This helps in understanding whether these herbicides might disrupt cysteine reactivity .
作用機序
Target of Action
Acetanilide, the parent compound of Acetanilide-d6, is known to possess analgesic and antipyretic properties . It was introduced clinically as a fever-reducing drug and was found effective in relieving pain
Mode of Action
The mode of action of Acetanilide involves its biotransformation in the body. Both Acetanilide and its derivative, Acetanilide-d6, undergo oxidation in the para position of the benzene ring incorporated in their molecules . This oxidation is a key step in their metabolic process .
Biochemical Pathways
Acetanilide, its parent compound, is known to undergo oxidation, which is a crucial part of its metabolic process . The oxidation occurs in the para position of the benzene ring, a common feature with other drugs like diphenylhydantoin .
Pharmacokinetics
The pharmacokinetics of Acetanilide, the parent compound of Acetanilide-d6, has been studied. It was found that the plasma clearance values varied significantly among individuals . The drug is more active if given but once or twice in twenty-four hours, as the system becomes accustomed to its presence if given more frequently .
Result of Action
The therapeutic action of Acetanilide, the parent compound of Acetanilide-d6, has been studied extensively. It was found to be effective in reducing fever and relieving pain . It was also found to be more efficacious as an antithermic in typhoid and malarial fevers than in other acute diseases .
Action Environment
It is known that acetanilide, the parent compound, is slightly soluble in water and stable under most conditions . These properties could potentially influence the action, efficacy, and stability of Acetanilide-d6.
特性
IUPAC Name |
N-deuterio-N-(2,3,4,5,6-pentadeuteriophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i2D,3D,4D,5D,6D/hD |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZERHIULMFGESH-TYSUPAQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N([2H])C(=O)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675500 |
Source


|
| Record name | N-(~2~H_5_)Phenyl(N-~2~H)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetanilide-d6 | |
CAS RN |
141801-46-9 |
Source


|
| Record name | N-(~2~H_5_)Phenyl(N-~2~H)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


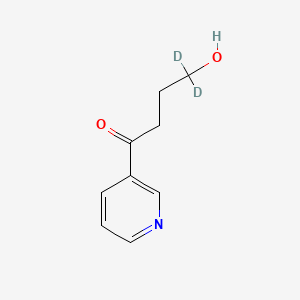


![5-[2-(2-Methylprop-2-enoyloxy)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B561695.png)




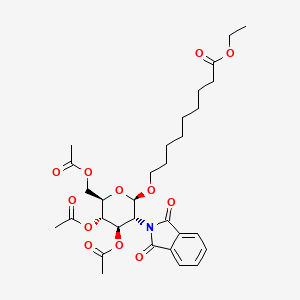
![N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide](/img/structure/B561705.png)
